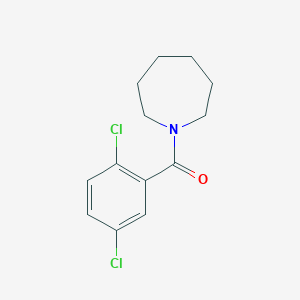

Azepan-1-yl(2,5-dichlorophenyl)methanone

Description

Azepan-1-yl(2,5-dichlorophenyl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a 2,5-dichlorophenyl moiety. The compound’s estimated molecular formula is C₁₃H₁₄Cl₂NO (molecular weight ≈ 280.17 g/mol), derived from the combination of its azepane and dichlorophenylmethanone components.

Properties

Molecular Formula |

C13H15Cl2NO |

|---|---|

Molecular Weight |

272.17 g/mol |

IUPAC Name |

azepan-1-yl-(2,5-dichlorophenyl)methanone |

InChI |

InChI=1S/C13H15Cl2NO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 |

InChI Key |

ZYFQESSRTLTUOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-azepanyl(2,5-dichlorophenyl)methanone typically involves the reaction of azepane with 2,5-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Azepanyl(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

1-Azepanyl(2,5-dichlorophenyl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a ligand in biochemical assays.

Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azepanyl(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Dichlorophenyl Substitution Patterns

- N-(4-hydroxyphenyl)(5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone (Compound 5e): Features a 2,4-dichlorophenyl group attached to a pyrazoline ring (C₂₂H₁₇Cl₂N₂O₂, MW 411.07 g/mol). The 2,4-substitution pattern differs from the target compound’s 2,5-dichloro configuration, which may alter steric and electronic interactions in biological targets .

- Azepan-1-yl-[4-(2-chlorophenyl)-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone: Contains a 2-chlorophenyl group (vs. 2,5-dichloro) fused to a cyclopentaquinolin scaffold (C₂₈H₂₅ClN₂O, MW 453.0 g/mol). The reduced chlorine substitution and complex polycyclic structure likely influence CNS-targeted activity .

Heterocyclic and Aromatic Modifications

- Methanone, (2,5-dichlorophenyl)-1-naphthalenyl: Replaces the azepane with a naphthalenyl group (C₁₇H₁₀Cl₂O, MW 301.17 g/mol).

- Triazole-based inhibitors () : Incorporate a 2,5-dichlorobenzyltriazole scaffold. Modifications to the triazole side chain (e.g., addition of polar groups) improved FXIIa inhibition (IC₅₀ ~10 μM), highlighting the importance of substituent design .

Comparative Data Table

Key Research Findings and Implications

Substituent Positioning: The 2,5-dichloro configuration is superior to 2,4 or mono-chloro variants in protease inhibition, as shown in triazole derivatives .

Heterocyclic Flexibility : Azepane’s conformational flexibility may improve bioavailability compared to rigid systems like naphthalenyl, though this requires experimental validation.

Synthetic Feasibility : Analogous compounds (e.g., Compound 5e) were synthesized via condensation reactions, suggesting viable routes for the target compound .

Therapeutic Potential: FXIIa-selective inhibitors with 2,5-dichlorophenyl groups are promising for anticoagulant therapies with reduced bleeding risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.